molecular formula C14H11NO3 B072732 2-(2-Aminobenzoyl)benzoic acid CAS No. 1147-43-9

2-(2-Aminobenzoyl)benzoic acid

Cat. No. B072732
CAS RN: 1147-43-9
M. Wt: 241.24 g/mol
InChI Key: KORKIRUGUNPQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05834461

Procedure details

A mixture of 2.50 g of 2-aminobenzophenone2'-carboxylic acid in 50 ml of xylene is stirred at reflux for 23 hours. The mixture is filtered to give 1.82 g of the desired product as a solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([C:7]([C:9]2[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[C:4]([C:16]([OH:18])=O)=[CH:3][CH:2]=1>C1(C)C(C)=CC=CC=1>[CH:10]1[C:9]2[C:7](=[O:8])[C:5]3[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=3[C:16](=[O:18])[NH:15][C:14]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2NC(C3=C(C(C21)=O)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.